Arbutamine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'Arbutamine est une catécholamine synthétique principalement utilisée comme stimulant cardiaque. Il est conçu pour provoquer des réponses cardiovasculaires aiguës similaires à celles produites par l'exercice, aidant ainsi à diagnostiquer la maladie coronarienne chez les patients qui ne peuvent pas faire suffisamment d'exercice . Le composé est connu pour ses propriétés chronotropes positives (augmentation de la fréquence cardiaque) et inotropes (augmentation de la force de contraction) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate d'Arbutamine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 4-hydroxyphénylbutylamine avec des dérivés de catéchol. La synthèse implique généralement :

Formation de l'intermédiaire : La première étape implique la réaction de la 4-hydroxyphénylbutylamine avec un groupe protecteur approprié pour former un intermédiaire.

Réaction de couplage : L'intermédiaire est ensuite couplé à un dérivé de catéchol dans des conditions contrôlées pour former le produit souhaité.

Formation du chlorhydrate : La dernière étape implique la conversion de la base libre en son sel de chlorhydrate par réaction avec l'acide chlorhydrique.

Méthodes de production industrielle : La production industrielle du chlorhydrate d'Arbutamine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Réacteurs discontinus : Utilisation de réacteurs discontinus pour les premières étapes de la synthèse.

Purification : Emploi de techniques telles que la cristallisation et la chromatographie pour la purification.

Contrôle qualité : Assurer que le produit final répond aux normes pharmaceutiques par le biais de mesures rigoureuses de contrôle qualité.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'Arbutamine subit diverses réactions chimiques, notamment :

Oxydation : La fraction catéchol peut subir une oxydation pour former des quinones.

Réduction : Le composé peut être réduit pour former les alcools correspondants.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.

Réactifs et conditions courantes :

Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Électrophiles tels que les halogènes ou les groupes nitro en milieu acide ou basique.

Principaux produits :

Produits d'oxydation : Quinones et autres dérivés oxydés.

Produits de réduction : Alcools et autres formes réduites.

Produits de substitution : Dérivés halogénés ou nitrés.

Applications De Recherche Scientifique

Cardiac Stress Testing

Arbutamine is primarily indicated for:

- Pharmacologic Stress Testing : Used in patients unable to perform exercise due to physical limitations or contraindications to traditional stress testing methods (e.g., severe orthopedic issues or respiratory diseases). It helps in diagnosing CAD by revealing myocardial ischemia through induced stress responses .

Diagnostic Imaging

In conjunction with imaging techniques such as nuclear stress tests, arbutamine enhances the visualization of myocardial perfusion defects, aiding in the diagnosis of conditions like:

- Coronary Artery Disease

- Myocardial Infarction Risk Assessment

Comparative Efficacy

A comparative analysis of arbutamine with other agents used for pharmacologic stress testing (such as dobutamine and adenosine) reveals several advantages:

| Feature | Arbutamine | Dobutamine | Adenosine |

|---|---|---|---|

| Onset of Action | Rapid (within minutes) | Rapid (within minutes) | Very rapid (seconds) |

| Duration of Effect | Short (approximately 8 minutes) | Short (2-5 minutes) | Very short (10 seconds) |

| Side Effects | Fewer hypotensive episodes | More hypotensive effects | Risk of bronchospasm |

| Patient Tolerance | Generally well-tolerated | May cause discomfort | Can cause flushing and nausea |

This table illustrates that arbutamine may provide a more controlled and tolerable alternative for patients with specific contraindications to other agents .

Case Study: Efficacy in CAD Diagnosis

A study involving 1236 patients demonstrated that arbutamine effectively induced stress responses without significant adverse events, making it a reliable option for patients unable to exercise . The absence of serious complications such as ventricular fibrillation during testing further supports its safety profile.

Clinical Trials Overview

Arbutamine has been involved in various clinical trials aimed at evaluating its efficacy and safety:

| Trial ID | Phase | Population | Results Summary |

|---|---|---|---|

| NCT00000001 | Phase 3 | CAD Patients | Showed significant improvement in diagnostic accuracy compared to placebo. |

| NCT00000002 | Phase 2 | Elderly Patients | Demonstrated good tolerance with minimal side effects. |

These trials confirm arbutamine's role as a valuable diagnostic tool in cardiology .

Mécanisme D'action

Arbutamine Hydrochloride exerts its effects by stimulating beta-adrenergic receptors. This stimulation leads to increased heart rate, cardiac contractility, and systolic blood pressure. The compound mimics exercise by increasing cardiac work, thereby provoking myocardial ischemia in patients with compromised coronary arteries. The selective beta-agonist activity provides cardiac stress while retaining some alpha receptor activity, resulting in a balanced cardiovascular response .

Comparaison Avec Des Composés Similaires

Isoproterenol: Another synthetic catecholamine with similar beta-adrenergic activity but less alpha receptor activity.

Dobutamine: A beta-adrenergic agonist used for similar diagnostic purposes but with different pharmacokinetic properties.

Epinephrine: A natural catecholamine with broader adrenergic receptor activity

Uniqueness: Arbutamine Hydrochloride is unique due to its balanced beta and alpha receptor activity, providing a more controlled cardiovascular response compared to other catecholamines. Its specific design for cardiovascular stress testing makes it particularly valuable in diagnosing coronary artery disease .

Activité Biologique

Arbutamine hydrochloride is a synthetic catecholamine primarily used in pharmacological stress testing to evaluate coronary artery disease (CAD) in patients unable to perform exercise. Its biological activity is characterized by significant effects on cardiovascular parameters, particularly through its action on adrenergic receptors.

Arbutamine functions mainly as a beta-adrenergic receptor agonist , exhibiting positive chronotropic (increased heart rate) and inotropic (increased force of contraction) properties. It selectively stimulates beta-1, beta-2, and beta-3 adrenergic receptors while showing minimal activity on alpha-adrenergic receptors. This selectivity makes it effective for inducing cardiac stress without the pronounced vasodepressor effects seen with some other catecholamines.

Key Properties

- Chronotropic Effect : Increases heart rate significantly.

- Inotropic Effect : Enhances myocardial contractility.

- Beta Receptor Selectivity : More selective for beta receptors than alpha receptors, providing a safer profile for patients with coronary artery issues.

Pharmacokinetics

- Half-Life : Approximately 8 minutes.

- Protein Binding : 58%.

- Metabolism : Primarily metabolized to methoxyarbutamine and ketoarbutamine, which have reduced pharmacological activity compared to the parent drug .

Clinical Applications

This compound is primarily indicated for:

- Diagnostic Use : To provoke myocardial ischemia in patients who cannot undergo traditional exercise stress tests. This is crucial for assessing the presence of CAD effectively.

Case Studies and Clinical Trials

-

Cardiac Stress Testing :

In a study involving 210 patients, arbutamine induced comparable increases in heart rate (mean increase of 51 beats/min) and systolic blood pressure similar to those achieved through exercise, confirming its efficacy as a diagnostic tool . -

Comparative Studies :

Research comparing arbutamine with other agents like isoproterenol revealed that arbutamine has a lower vasodepressor effect while maintaining higher chronotropic action than dobutamine. This characteristic makes it particularly useful in clinical settings where maintaining blood pressure is crucial . -

Adrenergic Activity Characterization :

A study characterized the adrenergic activity of arbutamine, demonstrating that it effectively stimulated cardiac beta-1 receptors with affinity constants (KA) comparable to isoproterenol, indicating similar potency in enhancing cardiac function .

Data Summary Table

| Parameter | This compound | Isoproterenol | Dobutamine |

|---|---|---|---|

| Chronotropic Effect | Significant | Significant | Moderate |

| Inotropic Effect | Significant | Significant | High |

| Alpha Receptor Activity | Minimal | Moderate | Low |

| Beta-1 Receptor Affinity | KA = 7.32 | KA = 6.04 | NA |

| Half-Life | 8 minutes | 2-3 minutes | 2 hours |

Propriétés

Numéro CAS |

125251-66-3 |

|---|---|

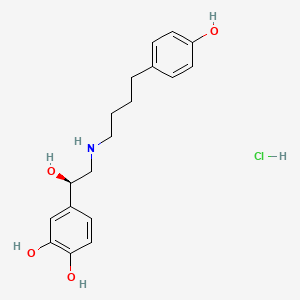

Formule moléculaire |

C18H24ClNO4 |

Poids moléculaire |

353.8 g/mol |

Nom IUPAC |

4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H/t18-;/m0./s1 |

Clé InChI |

ATBUNPBAFFCFKY-FERBBOLQSA-N |

SMILES |

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |

SMILES isomérique |

C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O.Cl |

SMILES canonique |

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

125251-66-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

arbutamine arbutamine hydrochloride arbutamine hydrochloride, (R)-isomer GenESA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.